3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride
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Overview
Description
3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride: is a chemical compound that belongs to the class of azabicyclo compounds It is characterized by the presence of an azido group (-N₃) attached to the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride typically involves the introduction of the azido group to the bicyclic structure. One common method is the reaction of 9-azabicyclo[3.3.1]nonane with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃), dimethylformamide (DMF)
Reduction Reactions: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF)
Cycloaddition Reactions: Copper(I) catalysts, solvents like acetonitrile (CH₃CN)
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the substituent introduced.
Reduction Reactions: 3-Amino-9-azabicyclo[3.3.1]nonane
Cycloaddition Reactions: Triazole derivatives
Scientific Research Applications
Chemistry: 3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride is used as a building block in organic synthesis. Its azido group allows for further functionalization, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. The azido group can be converted to other functional groups that may interact with biological targets .
Medicine: The azido group can be used to introduce bioactive moieties into drug candidates .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride depends on the specific application and the functional groups introduced. Generally, the azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with molecular targets. These interactions can modulate biological pathways or chemical processes, depending on the context .
Comparison with Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used in oxidation reactions.
3-Azabicyclo[3.2.2]nonane: Known for its antiprotozoal activities.
Uniqueness: 3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for versatile functionalization. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2241130-17-4; 2241130-18-5 |
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Molecular Formula |
C8H15ClN4 |
Molecular Weight |
202.69 |
IUPAC Name |
3-azido-9-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c9-12-11-8-4-6-2-1-3-7(5-8)10-6;/h6-8,10H,1-5H2;1H |
InChI Key |
CGGZTRVQJWWGHU-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC(C1)N2)N=[N+]=[N-].Cl |
solubility |
not available |
Origin of Product |
United States |
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